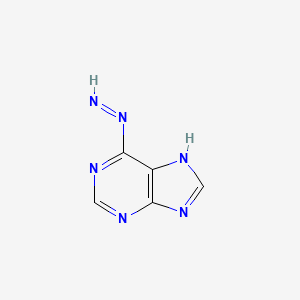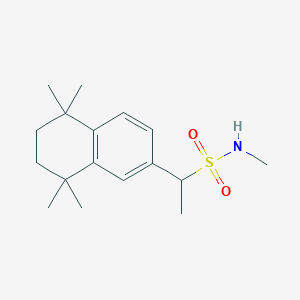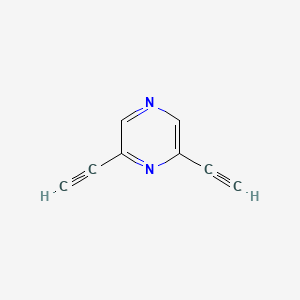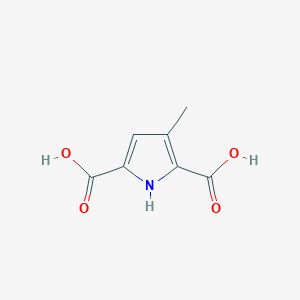
3-methyl-1H-pyrrole-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H7NO4 It is characterized by a pyrrole ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylpyrrole, followed by carboxylation. For instance, 3-methylpyrrole can be oxidized using potassium permanganate in an alkaline medium to form the corresponding dicarboxylic acid . Another method involves the reaction of 3-methylpyrrole with carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .
化学反应分析
Types of Reactions: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,5-dimethanol .
科学研究应用
3-Methyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-methyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, thereby reducing the production of virulence factors and biofilm formation . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Pyrrole-2,5-dicarboxylic acid: Lacks the methyl group at the 3-position, making it less hydrophobic and potentially altering its reactivity and biological activity.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Contains an additional methyl group, which can influence its steric and electronic properties.
Furan-2,5-dicarboxylic acid: A structurally related compound with an oxygen atom in the ring instead of nitrogen, used in the production of bio-based polymers.
Uniqueness: 3-Methyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position can enhance its hydrophobicity and influence its interactions with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
100958-69-8 |
|---|---|
分子式 |
C7H7NO4 |
分子量 |
169.13 g/mol |
IUPAC 名称 |
3-methyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-4(6(9)10)8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) |
InChI 键 |
RERATHQKCQDRPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
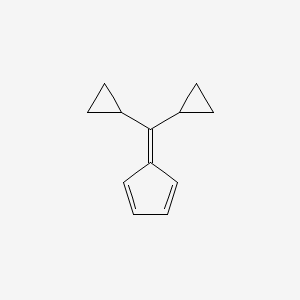
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)

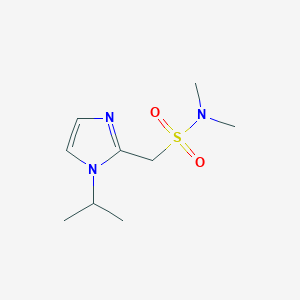
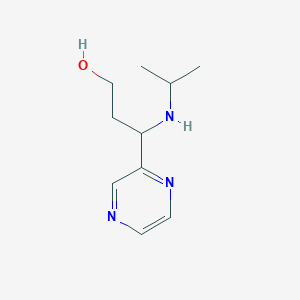
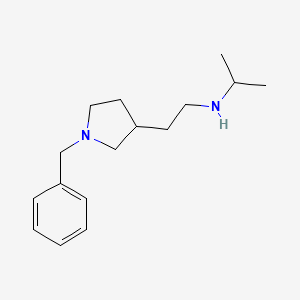

![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
